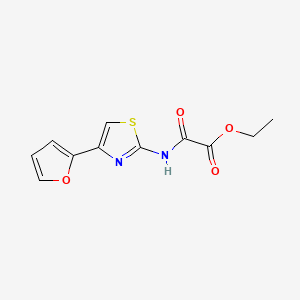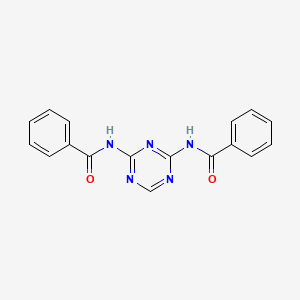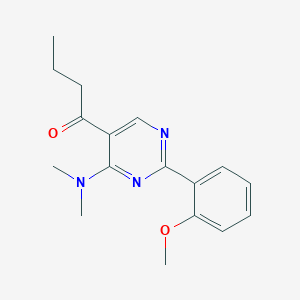
2-tert-Butyl-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a tert-butyl group, a chloro substituent, and a phenylethoxy group attached to the pyridazinone core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridazine core: This can be achieved by the reaction of hydrazine with a suitable diketone or diester.
Introduction of the chloro substituent: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the tert-butyl group: This step can be carried out using tert-butyl bromide in the presence of a base like potassium carbonate.
Introduction of the phenylethoxy group: This can be achieved through an etherification reaction using phenylethanol and a suitable dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of 2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Major Products
Oxidation: Formation of corresponding pyridazinone derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted pyridazinone derivatives with various functional groups replacing the chloro substituent.
科学的研究の応用
2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering gene expression: Influencing the transcription and translation of specific genes.
類似化合物との比較
Similar Compounds
- 2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyridine
- 2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyrimidine
- 2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyrazine
Uniqueness
2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one is unique due to its specific combination of functional groups and the pyridazinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
88093-70-3 |
|---|---|
分子式 |
C16H19ClN2O2 |
分子量 |
306.79 g/mol |
IUPAC名 |
2-tert-butyl-4-chloro-5-(1-phenylethoxy)pyridazin-3-one |
InChI |
InChI=1S/C16H19ClN2O2/c1-11(12-8-6-5-7-9-12)21-13-10-18-19(16(2,3)4)15(20)14(13)17/h5-11H,1-4H3 |
InChIキー |
VWVSDWXNDFEWAJ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)OC2=C(C(=O)N(N=C2)C(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Cyclohexylmethyl)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913076.png)







![N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B12913122.png)





